6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
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Overview
Description
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound that features both aromatic and sulfonic acid functional groups. This compound is notable for its applications in various fields, including dye synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of naphthalene, followed by reduction to introduce the amino group. The sulfonic acid group is then introduced via sulfonation. The final step involves coupling with 4-aminobenzoic acid under specific conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a component in material science for developing advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Interactions: It can act as an inhibitor or substrate for certain enzymes, affecting their activity.
Fluorescent Properties: The aromatic structure allows it to absorb and emit light, making it useful in fluorescence-based assays.
Drug Delivery: The sulfonic acid group enhances its solubility, facilitating its use in drug formulations.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Aminohippuric acid
- N-(4-Aminobenzoyl)glutamic acid
Uniqueness
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
6361-43-9 |
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Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-[(4-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-4-1-10(2-5-12)17(21)19-13-6-3-11-7-14(25(22,23)24)9-16(20)15(11)8-13/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
InChI Key |
RAHCSEBTAZMAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O)N |
Origin of Product |
United States |
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